Long-Term Non-Response Risk: Sertraline Outperforms Escitalopram, Fluoxetine, and Paroxetine in a 2-Year Nationwide Cohort
In a large Danish nationwide cohort of 106,920 patients with major depressive disorder followed for 2 years, sertraline was used as the reference comparator against 16 other antidepressants. Compared to sertraline, escitalopram was associated with a 22% higher risk ratio of non-response (RR 1.22; 95% CI 1.18–1.25), fluoxetine with a 13% higher risk (RR 1.13; 95% CI 1.10–1.17), and paroxetine with a 6% higher risk (RR 1.06; 95% CI 1.01–1.10). Citalopram showed no difference from sertraline (RR 1.00; 95% CI 0.98–1.02). Non-response was defined as switching to, or adding on, another antidepressant, antipsychotic medication, lithium, or hospitalization [1].
| Evidence Dimension | 2-year risk of treatment non-response in major depressive disorder |
|---|---|
| Target Compound Data | Sertraline (reference: RR = 1.00) |
| Comparator Or Baseline | Escitalopram (RR = 1.22; 95% CI 1.18–1.25); Fluoxetine (RR = 1.13; 95% CI 1.10–1.17); Paroxetine (RR = 1.06; 95% CI 1.01–1.10); Citalopram (RR = 1.00; 95% CI 0.98–1.02) |
| Quantified Difference | Escitalopram: +22% higher non-response risk; Fluoxetine: +13% higher; Paroxetine: +6% higher; Citalopram: no difference |
| Conditions | Nationwide Danish register study; n = 106,920 patients with first MDD diagnosis and antidepressant purchase, 1995–2018; 2-year follow-up |
Why This Matters
For procurement and formulary decisions in large health systems or clinical research organizations, this 2-year real-world evidence supports sertraline as a first-line SSRI with superior long-term treatment persistence compared to escitalopram, fluoxetine, and paroxetine.
- [1] Kessing LV, Ziersen SC, Andersen FM, et al. Comparative responses to 17 different antidepressants in major depressive disorder: Results from a 2-year long-term nation-wide population-based study emulating a randomized trial. Acta Psychiatr Scand. 2024 May;149(5):397-410. View Source
